molecular formula C12H18N2 B8801550 2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline CAS No. 1056963-14-4

2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline

Cat. No.: B8801550
CAS No.: 1056963-14-4
M. Wt: 190.28 g/mol
InChI Key: JBXQUYFREVUGPO-UHFFFAOYSA-N
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Description

Properties

CAS No.

1056963-14-4

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2,6-dimethyl-3-pyrrolidin-1-ylaniline

InChI

InChI=1S/C12H18N2/c1-9-5-6-11(10(2)12(9)13)14-7-3-4-8-14/h5-6H,3-4,7-8,13H2,1-2H3

InChI Key

JBXQUYFREVUGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N2CCCC2)C)N

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline
  • CAS Registry Number : 1056963-14-4
  • Molecular Formula : C₁₂H₁₈N₂ (calculated)
  • Molecular Weight : 190.29 g/mol (calculated)
  • Structure : Features a benzene ring substituted with:
    • An amine (-NH₂) group at position 1 (aniline backbone).
    • Methyl (-CH₃) groups at positions 2 and 6.
    • A pyrrolidin-1-yl group (C₄H₈N) at position 3.

It is available at 95% purity for research purposes .

Comparative Analysis with Structurally Related Compounds

Structural Isomers of Dimethylaniline

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1056963-14-4 C₁₂H₁₈N₂ 190.29 2,6-dimethyl; 3-pyrrolidinyl; NH₂
N,N-Dimethylaniline (mixed isomers) 1300-73-8 C₈H₁₁N 121.18 N,N-dimethyl; no pyrrolidine
2,3-Dimethylaniline 87-59-2 C₈H₁₁N 121.18 2,3-dimethyl; NH₂
2,4-Dimethylaniline 95-64-7 C₈H₁₁N 121.18 2,4-dimethyl; NH₂

Key Differences :

  • Steric effects : The 2,6-dimethyl configuration in the target compound creates greater steric hindrance than 2,3- or 2,4-isomers, which may reduce nucleophilic substitution reactivity .

Pyridine and Benzodioxin Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2306268-61-9 C₂₃H₂₅N₃O₃ 391.46 Benzodioxin; pyridine; dimethylaminomethyl
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate - ~C₁₄H₁₈N₂O₃ ~278.31 Pyridine; acrylate ester; methoxy

Comparison :

  • Acrylate derivative (): The acrylate ester introduces electrophilic reactivity, making it suitable for conjugation reactions, unlike the aniline-based target compound .

Substituted Aniline Derivatives with Heterocyclic Moieties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(5-Amino-2-fluorophenyl)tetrahydro-2-furancarboxamide 926261-96-3 C₁₁H₁₃FN₂O₂ 230.24 Fluorine; tetrahydrofuran carboxamide
1-(4-Aminophenyl)piperidin-4-one 170011-70-8 C₁₁H₁₄N₂O 190.25 Piperidinone; ketone

Comparison :

  • Fluorine substituent (926261-96-3): The electronegative fluorine atom enhances metabolic stability and binding interactions in drug design, a feature absent in the target compound .

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